Denatonium Chloride

Übersicht

Beschreibung

Denatonium chloride is a quaternary ammonium cation known for its extreme bitterness. It is often used as a denaturant and aversive agent to prevent accidental ingestion of harmful substances. Discovered in 1958 during research on local anesthetics, this compound is recognized as the most bitter chemical compound known to humans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Denatonium chloride can be synthesized through the quaternization of lidocaine with benzyl chloride. This reaction typically involves the use of a catalyst and can be performed in various solvents, including acetonitrile and water. The reaction conditions may vary, with temperatures ranging from 70°C to 110°C and reaction times from 20 to 35 hours .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but optimized for higher efficiency and yield. The process involves the alkylation of lidocaine followed by an ion exchange reaction to form this compound. This method ensures a high purity product suitable for various applications .

Analyse Chemischer Reaktionen

Anion Exchange Reactions

Denatonium chloride undergoes anion exchange to form derivatives like denatonium benzoate and saccharinate .

Mechanistic Insights

The reactivity of this compound is influenced by solvent polarity and reaction mechanism:

Solvent Effects:

NMR Spectral Shifts

| Compound | NMR Shift (Methylene Group) | NMR Shift (Amide Group) |

|---|---|---|

| This compound | 4.39 ppm | 11.16 ppm |

| Denatonium benzoate | 4.63 ppm | Not observed (H/D exchange) |

| Denatonium saccharinate | 4.28 ppm | 10.49 ppm |

-

Anion-dependent shielding effects highlight interactions between the denatonium cation and counterions .

FTIR Analysis

Environmental and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Applications in Consumer Products

- Denatured Alcohol : Denatonium chloride is commonly added to denatured alcohol to prevent recreational consumption. Its presence ensures that the alcohol is unpalatable, discouraging misuse while maintaining its utility for industrial and household applications .

- Antifreeze and Engine Coolants : The compound is incorporated into antifreeze formulations to prevent accidental ingestion by children and pets. The bitter taste acts as a deterrent, significantly reducing the risk of poisoning .

- Household Products : Many household cleaners and detergents contain this compound to discourage accidental ingestion. This includes liquid soaps and shampoos where safety is a primary concern .

Medical Applications

- Topical Treatments : this compound is used in topical formulations to prevent nail biting and other habits. It is often combined with other agents to enhance its effectiveness in discouraging such behaviors .

- Veterinary Medicine : The compound can be included in medical dressings and ointments to deter animals from licking wounds or surgical sites, thereby promoting healing and preventing infection .

Industrial Applications

- Biocides and Antifoulants : this compound exhibits biocidal properties, making it suitable for use in coatings and materials designed to prevent microbial growth on surfaces such as boat hulls and underwater structures . Its insolubility in water enhances its effectiveness as an antifoulant.

- Flavoring Agent : In some cases, this compound is used in food products to impart a bitter flavor intentionally, which can be beneficial in specific culinary applications or food safety measures .

Research Insights

Recent studies have explored the physiological effects of this compound beyond its aversive taste:

- Taste Receptor Research : Research indicates that denatonium activates taste receptors in the human airway, influencing ion transport processes. This suggests potential applications in respiratory therapies or treatments for airway conditions .

- Appetite Regulation : Investigations have shown that denatonium benzoate can suppress hunger and prolong satiety after meals, indicating potential roles in obesity management and appetite control strategies .

Case Studies

Wirkmechanismus

Denatonium chloride exerts its effects by activating bitter taste receptors, specifically the TAS2R family of receptors. Upon binding to these receptors, this compound triggers a signal transduction pathway that leads to the release of intracellular calcium ions. This cascade ultimately results in the perception of an intensely bitter taste .

Vergleich Mit ähnlichen Verbindungen

Denatonium chloride is unique due to its extreme bitterness and effectiveness as an aversive agent. Similar compounds include:

Denatonium Benzoate: Another highly bitter compound used for similar purposes.

Denatonium Saccharinate: Known for its even higher bitterness compared to denatonium benzoate.

Quercetin, Brucine, Quassin, and Sucrose Octaacetate: Other bitter compounds, but less effective as aversive agents compared to denatonium salts

This compound stands out due to its unparalleled bitterness and versatility in various applications, making it a valuable compound in both scientific research and industry.

Biologische Aktivität

Denatonium chloride, known for being one of the most bitter compounds, is primarily used as a bittering agent in various products to deter ingestion, especially in household products and industrial chemicals. This article explores its biological activity, focusing on its mechanisms of action, physiological effects, and implications in health and safety.

Chemical Structure and Properties

This compound is a quaternary ammonium compound with the chemical formula C_21H_34N_2O_3S. Its structure contributes to its high bitterness and its interaction with taste receptors. The compound's solubility in water and organic solvents allows it to be effectively used in various formulations.

This compound primarily acts on the bitter taste receptors (TAS2Rs) located on the tongue and other tissues. These receptors are part of the G-protein-coupled receptor family, which, upon activation by bitter compounds, initiate a cascade of intracellular signaling pathways.

Bitter Taste Signaling Cascade

- Activation of TAS2Rs : Binding of denatonium to TAS2Rs leads to the activation of G-proteins.

- Calcium Release : This activation results in an increase in intracellular calcium levels through phospholipase C (PLC) pathways.

- Physiological Effects : Increased calcium levels can influence various physiological processes including ion transport across epithelial cells.

Recent studies have demonstrated that denatonium can reduce ion transport in airway epithelial cells by activating the transient receptor potential melastatin 5 (Trpm5) channel, which mediates nicotinic acetylcholine receptor (nAChR)-dependent inhibition of epithelial sodium channels (ENaC) . This mechanism suggests a role for denatonium in regulating fluid homeostasis in respiratory tissues.

Respiratory System

Research indicates that this compound can impact respiratory function. For instance, a study showed that exposure to denatonium reduced basal ion transport in murine tracheal brush cells, implicating it in mucociliary clearance processes .

Table 1: Effects of this compound on Ion Transport

| Study | Species | Concentration | Effect Observed |

|---|---|---|---|

| Murine | EC50 397 µM | Reduced ion transport via ENaC inhibition | |

| Human | Variable | Asthma symptoms post-exposure during fit testing |

Case Studies

- Asthma Induction : A notable case involved a healthcare worker who developed acute asthma symptoms after exposure to denatonium benzoate during respirator fit testing. The patient required multiple interventions including corticosteroids and bronchodilators for symptom management .

- Chronic Rhinosinusitis (CRS) : Another study reported that patients with CRS perceived the bitterness of denatonium as less intense compared to healthy controls, suggesting altered taste perception may reflect underlying pathophysiological changes related to sinonasal immunity .

Safety and Toxicology

Despite its effectiveness as a deterrent against accidental ingestion, this compound can cause adverse reactions in sensitive individuals. Reports indicate that exposure may lead to respiratory distress or allergic reactions in some cases, particularly among healthcare workers using products containing this compound .

Eigenschaften

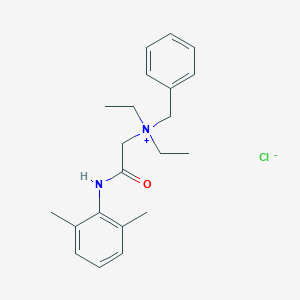

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.ClH/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQALPDYZRNHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-99-3 | |

| Record name | Denatonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denatonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DENATONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5171805N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does denatonium chloride interact with taste receptors to elicit its characteristic bitter taste?

A1: While the precise mechanism remains under investigation, research suggests that this compound interacts with bitter taste receptors, specifically a family of G protein-coupled receptors known as TAS2Rs. [] These receptors are located on the surface of taste receptor cells within taste buds. Upon binding this compound, these receptors trigger a signaling cascade within the taste cells, ultimately leading to the perception of bitterness. []

Q2: The provided research mentions a study comparing the effects of sucrose and non-sugar sweeteners on sweet taste transduction. How does this compound factor into this research, and what can be inferred from its use?

A2: In the study, this compound served as a control to ensure the specificity of the observed cellular responses. The researchers observed that cells responding to sweet stimuli (sucrose and non-sugar sweeteners) did not respond to this compound. [] This finding supports the notion that distinct taste receptor cells and signaling pathways mediate the perception of sweet and bitter tastes. By demonstrating that sweet-sensitive cells did not respond to this compound, a known bitter tastant, the researchers strengthened the validity of their model and conclusions regarding sweet taste transduction.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound? What insights do they provide?

A3: While the provided research abstracts offer limited insights into the specific SAR of this compound, they do point to broader research on bitter compounds, including dipeptide esters. [, , ] These studies aim to understand how modifications to the chemical structure of bitter molecules influence their taste potency and receptor interactions. Such research can contribute to the development of novel bitter compounds with tailored properties for various applications, including aversive agents and potential pharmaceuticals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.